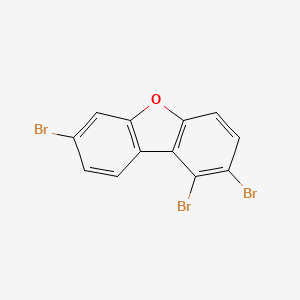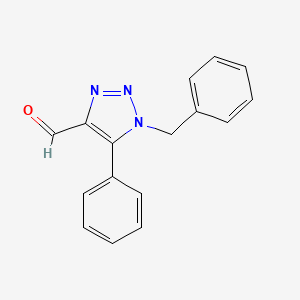![molecular formula C23H28N2 B12895240 N-[(4-Heptylphenyl)methyl]quinolin-8-amine CAS No. 90266-46-9](/img/structure/B12895240.png)
N-[(4-Heptylphenyl)methyl]quinolin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Heptylbenzyl)quinolin-8-amine is an organic compound that belongs to the class of quinolinamines. This compound is characterized by the presence of a quinoline ring substituted with an amine group at the 8th position and a heptylbenzyl group at the 4th position. Quinolinamines are known for their diverse biological activities and are used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Heptylbenzyl)quinolin-8-amine typically involves the reaction of 8-aminoquinoline with 4-heptylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-Heptylbenzyl)quinolin-8-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Heptylbenzyl)quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolinamines.
Wissenschaftliche Forschungsanwendungen
N-(4-Heptylbenzyl)quinolin-8-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Studied for its potential therapeutic effects against diseases such as malaria and leishmaniasis.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-Heptylbenzyl)quinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. For example, it may inhibit the growth of parasites by interfering with their metabolic pathways or disrupt bacterial cell membranes, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
N-(4-Heptylbenzyl)quinolin-8-amine can be compared with other quinolinamines such as:
- N-(4-Methylbenzyl)quinolin-8-amine
- N-(4-Ethylbenzyl)quinolin-8-amine
- N-(4-Butylbenzyl)quinolin-8-amine
These compounds share a similar quinoline core structure but differ in the substituents attached to the benzyl group. The heptyl group in N-(4-Heptylbenzyl)quinolin-8-amine provides unique hydrophobic properties, which can influence its biological activity and solubility.
Eigenschaften
CAS-Nummer |
90266-46-9 |
|---|---|
Molekularformel |
C23H28N2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
N-[(4-heptylphenyl)methyl]quinolin-8-amine |
InChI |
InChI=1S/C23H28N2/c1-2-3-4-5-6-9-19-13-15-20(16-14-19)18-25-22-12-7-10-21-11-8-17-24-23(21)22/h7-8,10-17,25H,2-6,9,18H2,1H3 |
InChI-Schlüssel |
OKJFMXBESIRJLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)CNC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid](/img/structure/B12895159.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12895164.png)
![2-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12895168.png)
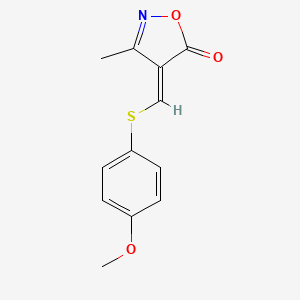

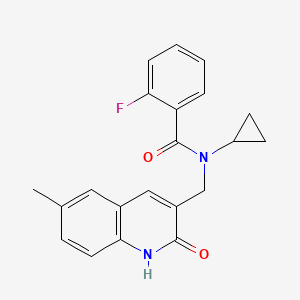
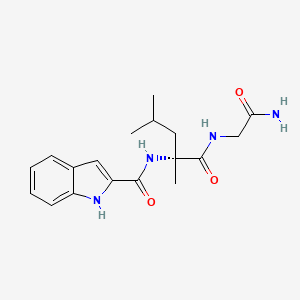
![3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12895182.png)
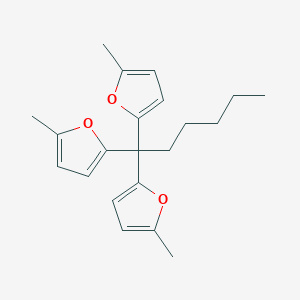
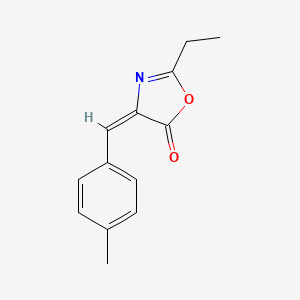
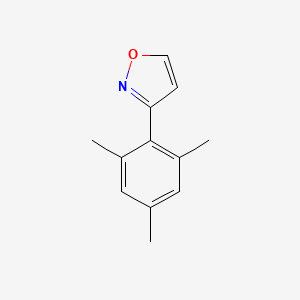
![4-(Fluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12895196.png)
